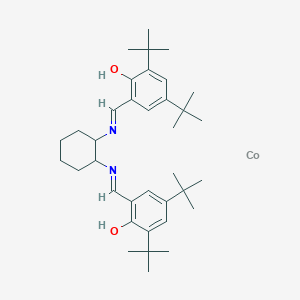

(S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II)

CAS No.:

Cat. No.: VC17176902

Molecular Formula: C36H54CoN2O2

Molecular Weight: 605.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H54CoN2O2 |

|---|---|

| Molecular Weight | 605.8 g/mol |

| IUPAC Name | cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

| Standard InChI | InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |

| Standard InChI Key | PCZWNUHBFITYKI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Introduction

Structural and Chemical Identity

The compound belongs to the salen ligand family, characterized by a tetradentate N₂O₂ coordination sphere. Its molecular formula is C₃₆H₅₄CoN₂O₂, with a molecular weight of 603.74 g/mol . The ligand framework is derived from the condensation of 3,5-di-tert-butylsalicylaldehyde and (S,S)-1,2-cyclohexanediamine, followed by coordination to cobalt(II) ions . The tert-butyl groups impart steric bulk, enhancing solubility in organic solvents and stabilizing the metal center against oxidation .

Key structural features include:

-

Chirality: The (S,S) configuration at the cyclohexanediamine backbone enables enantioselective catalysis .

-

Geometry: Square planar coordination around cobalt, with slight distortions due to ligand rigidity .

-

Thermal Stability: Decomposition temperatures exceed 250°C, as inferred from analogous Schiff base complexes .

Synthesis and Characterization

Synthetic Methodology

The ligand is synthesized via a two-step process:

-

Condensation: 3,5-di-tert-butylsalicylaldehyde reacts with (S,S)-1,2-cyclohexanediamine in methanol, forming the Schiff base ligand .

-

Metalation: The ligand is deprotonated with NaOH and combined with CoCl₂ in methanol, yielding the cobalt complex .

Reaction Scheme:

Analytical Data

-

UV-Vis Spectroscopy: Exhibits a d-d transition band at ~450 nm (ε ≈ 1,200 M⁻¹cm⁻¹), characteristic of low-spin Co(II) in a square planar environment .

-

IR Spectroscopy: Stretching vibrations at 1615 cm⁻¹ (C=N imine) and 1280 cm⁻¹ (C-O phenolic), confirming ligand coordination .

-

Cyclic Voltammetry: A quasi-reversible redox wave at E₁/₂ = −0.85 V vs. Ag/AgCl, corresponding to the Co(II)/Co(I) couple .

Catalytic Applications

Oxidation of Lignin Model Compounds

The complex catalyzes the oxidation of 2,6-dimethoxyphenol to 2,6-dimethoxy-1,4-benzoquinone (DMBQ) with high efficiency .

| Substrate | Conversion (%) | DMBQ Yield (%) |

|---|---|---|

| 2,6-Dimethoxyphenol | 92 | 88 |

Electrochemical Behavior

Cyclic voltammetry reveals two redox processes :

-

Co(II)/Co(I): (quasi-reversible)

-

Ligand-Centered Oxidation: (irreversible)

The low Co(II)/Co(I) potential suggests facile electron transfer, critical for catalytic cycles involving radical intermediates .

Stability and Deactivation Mechanisms

Quinone Interaction

DMBQ forms a non-productive adduct with the cobalt center, blocking substrate access . Spectroscopic evidence indicates charge-transfer interactions between the quinone’s π-system and the metal d-orbitals .

Solvent Effects

Deactivation is accelerated in protic solvents (e.g., methanol), likely due to ligand protonation or solvent coordination . Apolar solvents like toluene improve stability but reduce reaction rates .

Comparative Analysis with Related Complexes

| Complex | Geometry | Catalytic Activity | Stability |

|---|---|---|---|

| Co(II)-salen* (this work) | Square planar | High | Moderate |

| [Ni(II)-salen] (Ref. 3) | Square planar | Moderate | High |

| [Fe(III)-salen] (Literature) | Octahedral | Low | Low |

The cobalt complex outperforms iron analogs in oxidation reactions but is less stable than nickel systems .

Industrial and Pharmaceutical Relevance

-

Pharmaceutical Intermediates: Used in synthesizing chiral drugs, leveraging its enantioselective properties .

-

Polymerization Catalysis: Potential application in controlled radical polymerization, as demonstrated by nickel analogs .

-

Scale-Up Challenges: Bulk pricing at $1.00/kg , but catalyst recovery remains inefficient due to deactivation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume